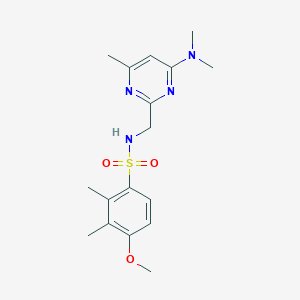

N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)-4-methoxy-2,3-dimethylbenzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which is a class of organic compounds widely used in medicine and industry. Sulfonamides are known for their antibacterial properties and are used in a variety of antibiotics . The compound also contains a pyrimidine ring, which is a basic structure in many biological compounds, such as nucleotides .

Chemical Reactions Analysis

Sulfonamides, including this compound, can participate in a variety of chemical reactions. They can act as bases, forming salts with acids, or as nucleophiles, reacting with electrophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Sulfonamides are generally solid at room temperature, and many are soluble in water .Wissenschaftliche Forschungsanwendungen

Molecular Imaging in Alzheimer's Disease Research

One of the significant applications of complex chemical compounds is in the development of molecular imaging ligands for diseases like Alzheimer's. For instance, studies have demonstrated the use of radioligands such as [18F]FDDNP and [11C]PIB for amyloid imaging in the brain, aiding in early detection and evaluation of Alzheimer’s disease treatments. These compounds bind to amyloid plaques in the brain, observable via PET scans, providing valuable insights into disease progression and treatment efficacy (Nordberg, 2007).

Novel Synthesis Methods in Pharmaceutical Research

In pharmaceutical research, innovative synthesis methods are crucial for developing effective drugs. For example, research on the synthesis of omeprazole and its impurities has led to new insights into the production of proton pump inhibitors. These studies focus on optimizing synthesis processes to enhance yield and reduce impurities, contributing to safer and more effective treatments for conditions like acid reflux (Saini et al., 2019).

Application Potential of Xylan Derivatives

Xylan derivatives represent another area where complex chemical compounds find application, particularly in the development of new biopolymers. These compounds are synthesized through chemical modifications to produce ethers and esters with specific functional properties. Applications range from drug delivery systems to antimicrobial agents, showcasing the versatility of chemical compounds in creating novel materials with significant commercial and medical potential (Petzold-Welcke et al., 2014).

Chemical Analysis and Environmental Monitoring

Complex chemical compounds also play a vital role in environmental science, particularly in the analysis and monitoring of pollutants. For instance, research on the kinetics and mechanism of formation and destruction of N-nitrosodimethylamine (NDMA) in water highlights the importance of understanding chemical reactions in environmental contaminants. Such studies contribute to improving water treatment processes and reducing health risks associated with waterborne contaminants (Sharma, 2012).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]-4-methoxy-2,3-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O3S/c1-11-9-17(21(4)5)20-16(19-11)10-18-25(22,23)15-8-7-14(24-6)12(2)13(15)3/h7-9,18H,10H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLSRZGAXVCZETC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=C(C(=C(C=C2)OC)C)C)N(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-fluoro-4-methoxybenzyl)-3-(3-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![N-(4-ethylbenzyl)-3-(4-(piperidin-1-yl)-[1,2,4]triazolo[4,3-a]quinoxalin-1-yl)propanamide](/img/structure/B2811173.png)

![Ethyl 4-((6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)(3-methoxyphenyl)methyl)piperazine-1-carboxylate](/img/structure/B2811180.png)

![4-(Prop-2-enoylamino)-N-[2-(2,2,2-trifluoroethoxy)ethyl]benzamide](/img/structure/B2811181.png)

![N-[1-(4-Methoxynaphthalen-2-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2811182.png)

![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)

![5-(Hydroxymethyl)-1-methyl-6-[4-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B2811187.png)

![tert-Butyl 4-(N-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2811188.png)

![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)